

Mass Spectrometry of 4-Hydroxy-3-methylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-methylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of **4-Hydroxy-3-methylbenzonitrile** (also known as 4-cyano-2-methylphenol). Due to the limited availability of public experimental mass spectra for this specific compound, this document combines confirmed physicochemical data with a theoretical analysis of its mass spectrometric behavior, particularly under electron ionization (EI). Additionally, it outlines a general experimental protocol for analysis and explores the potential relevance of this chemical scaffold in drug development through a logical pathway diagram based on a structurally related compound.

Core Data Presentation

Below is a summary of the key physicochemical properties of **4-Hydroxy-3-methylbenzonitrile**.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO	PubChem[1]
Molecular Weight	133.15 g/mol	PubChem[1]
Exact Mass	133.052763847 Da	PubChem[1]
Monoisotopic Mass	133.052763847 Da	PubChem
CAS Number	15777-70-5	PubChem[1]
IUPAC Name	4-hydroxy-3-methylbenzonitrile	PubChem[1]

Mass Spectrometry Analysis (Theoretical)

As of this guide's compilation, an experimental electron ionization mass spectrum for **4-Hydroxy-3-methylbenzonitrile** is not readily available in public databases such as the NIST WebBook. However, a theoretical fragmentation pattern can be proposed based on the established principles of mass spectrometry and the known fragmentation of related compounds like cresols and benzonitriles.

Upon electron ionization, the molecule is expected to form a molecular ion ($M^{+\bullet}$) at m/z 133. The primary fragmentation pathways are likely to involve the loss of small, stable molecules or radicals.

Proposed Fragmentation Pathways:

- Loss of a Hydrogen Radical (H^{\bullet}): The molecular ion may lose a hydrogen radical, likely from the methyl or hydroxyl group, to form a stable ion at m/z 132.
- Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds is the loss of carbon monoxide, which would result in a fragment ion at m/z 105.
- Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as hydrogen cyanide, leading to a fragment at m/z 106.
- Loss of a Methyl Radical ($\bullet CH_3$): Cleavage of the methyl group would produce an ion at m/z 118.

These proposed major fragments are summarized in the table below.

m/z (proposed)	Ion Structure	Description
133	$[\text{C}_8\text{H}_7\text{NO}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
132	$[\text{C}_8\text{H}_6\text{NO}]^+$	$[\text{M}-\text{H}]^+$
105	$[\text{C}_7\text{H}_5\text{O}]^+$	$[\text{M}-\text{CO}]^+$
106	$[\text{C}_7\text{H}_6\text{O}]^{+\bullet}$	$[\text{M}-\text{HCN}]^{+\bullet}$
118	$[\text{C}_7\text{H}_4\text{NO}]^+$	$[\text{M}-\text{CH}_3]^+$

Experimental Protocols

While a specific, validated protocol for the mass spectrometry of **4-Hydroxy-3-methylbenzonitrile** is not published, a general procedure for the analysis of phenolic compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol may require optimization for this specific analyte.

Objective: To obtain the electron ionization mass spectrum of **4-Hydroxy-3-methylbenzonitrile**.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

Materials:

- **4-Hydroxy-3-methylbenzonitrile** sample
- High-purity solvent (e.g., dichloromethane or ethyl acetate)
- Derivatizing agent (optional, e.g., BSTFA for silylation)
- GC vials with inserts

Procedure:

- Sample Preparation:

- Prepare a stock solution of **4-Hydroxy-3-methylbenzonitrile** in the chosen solvent at a concentration of 1 mg/mL.
- Perform serial dilutions to a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
- (Optional) For improved volatility and peak shape, derivatization can be performed. For phenolic compounds, silylation is a common technique.

- GC-MS Parameters (starting point):

- Injector Temperature: 250 °C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Mass Range: m/z 40-400

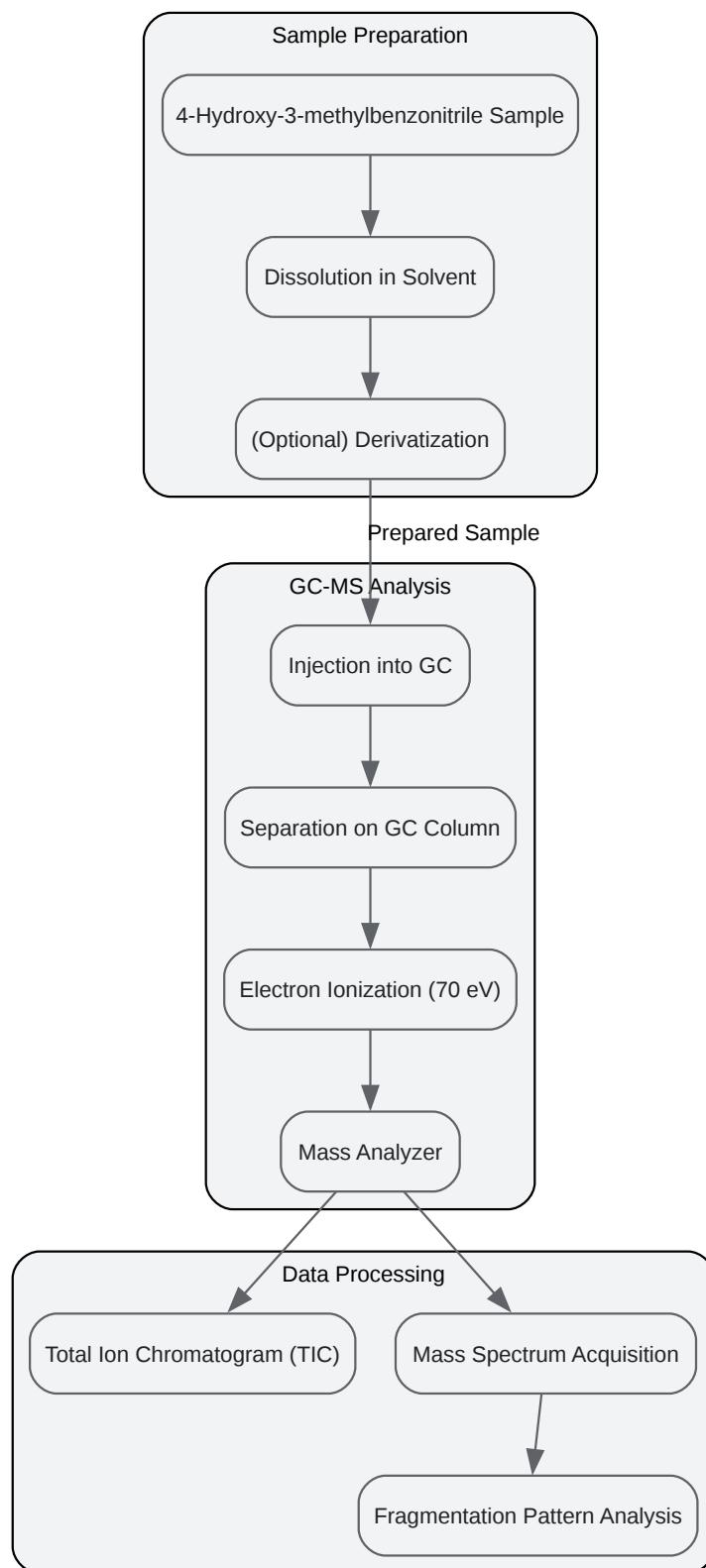
- Data Acquisition and Analysis:

- Inject the prepared sample into the GC-MS system.

- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **4-Hydroxy-3-methylbenzonitrile**.
- Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Mandatory Visualizations

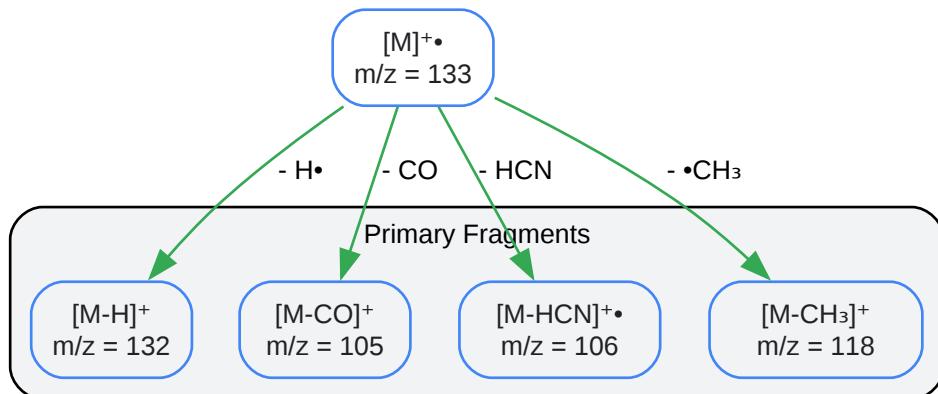
Logical Workflow for Mass Spectrometry Analysis



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Caption: Experimental workflow for GC-MS analysis.

Proposed Electron Ionization Fragmentation Pathway

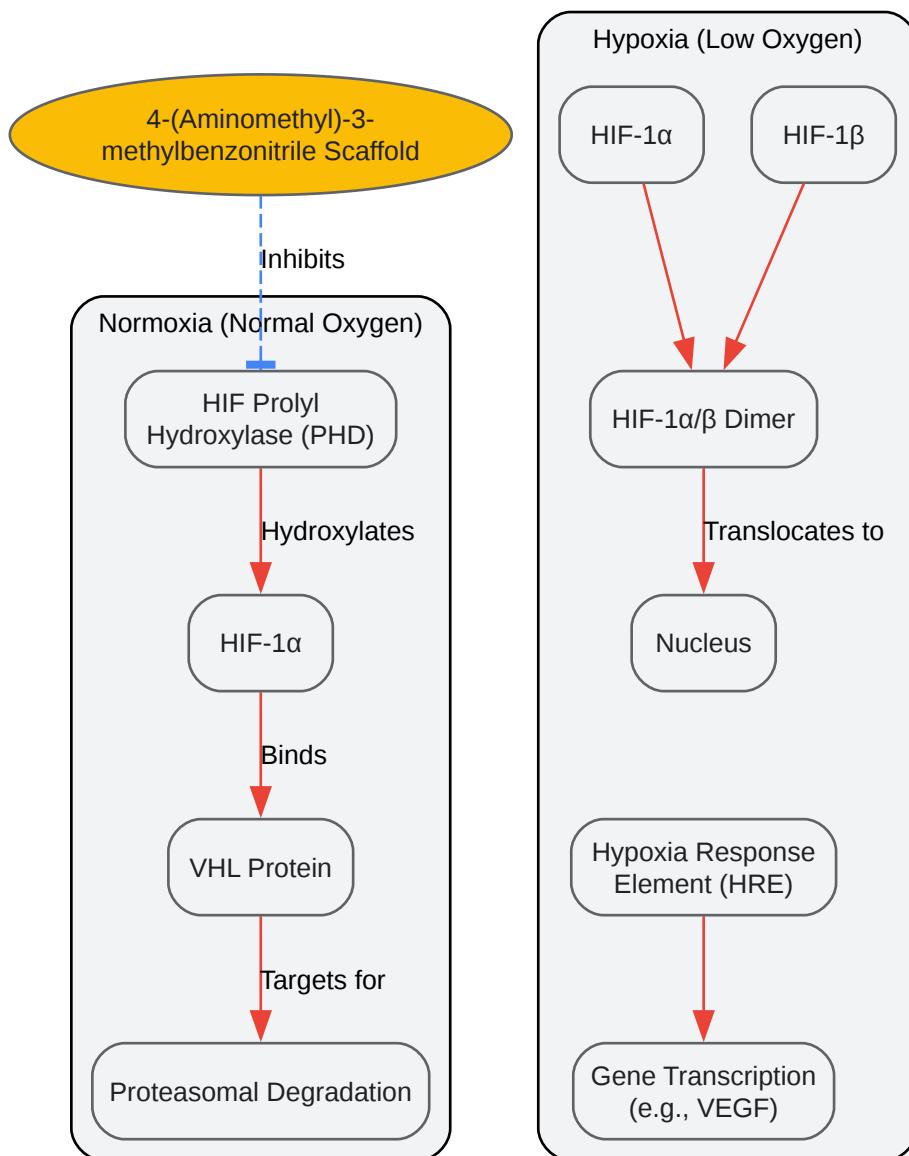


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Caption: Proposed fragmentation of **4-Hydroxy-3-methylbenzonitrile**.

Logical Relationship in Drug Discovery Context

While no specific signaling pathway is directly associated with **4-Hydroxy-3-methylbenzonitrile**, its structural analog, 4-(Aminomethyl)-3-methylbenzonitrile, has been investigated as a scaffold for inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase. The following diagram illustrates this logical relationship.



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Caption: Inhibition of HIF-1α pathway by a related scaffold.

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References

- 1. 4-Hydroxy-3-methylbenzonitrile | C8H7NO | CID 10964560 - PubChem
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